Mead ethanolamide
Description
Historical Context of Endocannabinoid System Discovery and Related Lipid Amides
The journey to understanding Mead Acid Ethanolamide begins with the exploration of the endocannabinoid system (ECS). In the late 1980s, scientific research provided the first concrete evidence for cannabinoid receptors in the brain. endosane.de A significant breakthrough occurred in 1988 with the identification of the first cannabinoid receptor, CB1, which is abundant in the mammalian brain and central nervous system. cannabisdoctorstasmania.com.auprojectcbd.orgcornbreadhemp.com This was followed by the cloning of the CB1 receptor in 1990 and the discovery of a second cannabinoid receptor, CB2, in 1993, which is primarily located in the immune system and peripheral tissues. cannabisdoctorstasmania.com.auilae.org
The discovery of these receptors prompted a search for the body's own signaling molecules that interact with them. This led to the identification of the first endogenous cannabinoid, N-arachidonoylethanolamine, named "anandamide," in 1992 by researchers including Raphael Mechoulam and William Devane. endosane.deprojectcbd.orgcornbreadhemp.com Anandamide (B1667382), a term derived from the Sanskrit word for "bliss," was found to be a lipid neurotransmitter that binds to the CB1 receptor. projectcbd.org In 1995, a second major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), was discovered and found to be more prevalent in the brain than anandamide. cannabisdoctorstasmania.com.auprojectcbd.org These discoveries laid the foundation for recognizing the ECS as a crucial cell-signaling system involved in regulating a wide array of physiological processes. cannabisdoctorstasmania.com.au
Mead Acid Ethanolamide as a Distinct Endogenous Lipid Metabolite in Biological Systems
Mead Acid Ethanolamide (MEA) is the ethanolamide of mead acid (5Z,8Z,11Z-eicosatrienoic acid). nih.gov Mead acid itself is an omega-9 polyunsaturated fatty acid that accumulates in the body during periods of essential fatty acid deficiency. nih.govwikipedia.org When the dietary intake of essential fatty acids like linoleic acid is insufficient, the body synthesizes mead acid from oleic acid. nih.govsci-hub.se
MEA was identified as a novel agonist for both CB1 and CB2 cannabinoid receptors. nih.gov Research has shown that MEA is biosynthesized from mead acid in rat and human hippocampal membranes with an efficiency comparable to the synthesis of anandamide from arachidonic acid. nih.gov In competitive binding assays, chemically synthesized MEA was found to be equipotent to anandamide in binding to human CB1 and CB2 receptors. nih.govnih.gov It also demonstrated similar potency to anandamide in inhibiting forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor. nih.gov This positions MEA as another potential endogenous ligand for the cannabinoid receptors, particularly under conditions of essential fatty acid deficiency. nih.gov
Current Landscape and Emerging Research Paradigms for Mead Acid Ethanolamide
Current research continues to explore the physiological and pathological roles of Mead Acid Ethanolamide. Its formation from mead acid, a known biomarker for essential fatty acid deficiency, suggests that MEA may play a significant role in the body's response to nutritional imbalances. ontosight.ai The ability of MEA to act as an agonist at cannabinoid receptors opens up avenues for investigating its potential involvement in the same physiological processes regulated by the endocannabinoid system, such as pain, inflammation, and mood. cannabisdoctorstasmania.com.aunih.gov
Emerging research is focused on understanding the distinct pharmacological properties of MEA compared to other endocannabinoids and its potential as a biomarker for various diseases. ontosight.ai Further investigation into the metabolism of MEA and its downstream signaling pathways is crucial for elucidating its specific functions in health and disease. researchgate.net
Interactive Data Table: Comparison of Selected N-Acylethanolamines
| Compound Name | Abbreviation | Precursor Fatty Acid | Receptor Binding |
| Mead Acid Ethanolamide | MEA | Mead Acid (20:3, n-9) | CB1, CB2 |
| Anandamide | AEA | Arachidonic Acid (20:4, n-6) | CB1, CB2 |
| Palmitoylethanolamide (B50096) | PEA | Palmitic Acid (16:0) | PPARα |
| Oleoylethanolamide | OEA | Oleic Acid (18:1, n-9) | PPARα |
Structure
2D Structure
Properties
IUPAC Name |
(5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)/b10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGQBEGMUSSPFY-YOILPLPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348030 | |
| Record name | (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169232-04-6 | |
| Record name | (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Mead Acid Ethanolamide
Precursor Fatty Acid Metabolism: Mead Acid (5,8,11-eicosatrienoic acid)
Mead acid, or 5,8,11-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid. Unlike the essential fatty acids linoleic acid and alpha-linolenic acid, which must be obtained from the diet, animals can synthesize Mead acid de novo. wikipedia.org Its presence in significant amounts in the blood is often an indicator of essential fatty acid deficiency. wikipedia.orgvirginia.edu
Endogenous Biosynthesis of Mead Acid from Oleic Acid
The primary pathway for the endogenous synthesis of Mead acid begins with oleic acid (18:1n-9). tuscany-diet.netnih.gov Through a series of enzymatic reactions involving desaturation and elongation, oleic acid is converted into Mead acid. wikipedia.orgtuscany-diet.net This biosynthetic capability allows the body to produce a polyunsaturated fatty acid when dietary sources of essential fatty acids are insufficient. wikipedia.org
Enzymatic Systems Governing Mead Acid Synthesis: Desaturases and Elongases (Fads1, Fads2, Elovl5)
The conversion of oleic acid to Mead acid is catalyzed by the same enzymatic machinery responsible for the metabolism of essential fatty acids, namely fatty acid desaturases (Fads) and elongases (Elovl). nih.govnih.govatamanchemicals.com Specifically, Fads1 (Δ5-desaturase), Fads2 (Δ6-desaturase), and Elovl5 (elongase) are key enzymes in this pathway. nih.govelsevierpure.com
Two primary pathways for Mead acid synthesis from oleic acid have been identified nih.govelsevierpure.com:
Pathway 1: Oleic acid (18:1n-9) is first desaturated by Fads2 to produce 18:2n-9. This is followed by elongation by Elovl5 to form 20:2n-9, which is then desaturated by Fads1 to yield Mead acid (20:3n-9). nih.govelsevierpure.com
Pathway 2: Alternatively, oleic acid (18:1n-9) can first be elongated by Elovl5 to 20:1n-9. This intermediate is then desaturated by Fads2 to 20:2n-9, and a final desaturation by Fads1 produces Mead acid (20:3n-9). nih.govelsevierpure.com
Studies using siRNA-mediated knockdown of these enzymes have confirmed their crucial role in Mead acid synthesis, as the knockdown of Elovl5, Fads1, or Fads2 leads to a decrease in Mead acid levels. nih.gov
Table 1: Key Enzymes in Mead Acid Biosynthesis
| Enzyme | Full Name | Function in Mead Acid Synthesis |
| Fads1 | Fatty acid desaturase 1 (Δ5-desaturase) | Catalyzes the final desaturation step, converting 20:2n-9 to Mead acid (20:3n-9). nih.govelsevierpure.com |
| Fads2 | Fatty acid desaturase 2 (Δ6-desaturase) | Initiates the desaturation of oleic acid to 18:2n-9 or desaturates 20:1n-9 to 20:2n-9. nih.govelsevierpure.com |
| Elovl5 | Elongation of very long chain fatty acids protein 5 | Elongates 18-carbon fatty acids to 20-carbon fatty acids. nih.govelsevierpure.com |
Competing Pathways of Mead Acid Formation Under Essential Fatty Acid Deficiency Conditions
Under normal physiological conditions, the desaturase enzymes exhibit a higher affinity for omega-3 and omega-6 fatty acids, such as alpha-linolenic acid and linoleic acid, respectively, compared to the omega-9 fatty acid, oleic acid. tuscany-diet.netoregonstate.edu This competitive inhibition effectively suppresses the synthesis of Mead acid when essential fatty acids are abundant. tuscany-diet.net
However, during essential fatty acid deficiency (EFAD), the lack of omega-3 and omega-6 substrates allows the desaturase and elongase enzymes to act on oleic acid, leading to a significant increase in Mead acid production. wikipedia.orgtuscany-diet.netatamanchemicals.com This elevation of Mead acid, and consequently the triene:tetraene ratio (Mead acid:arachidonic acid), is a well-established biochemical marker for EFAD. virginia.eduoregonstate.edu
Interspecies Variations in Mead Acid Biosynthetic Capacities
The capacity for Mead acid biosynthesis from oleic acid is a conserved process in mammals. wikipedia.orgatamanchemicals.com However, the baseline levels of Mead acid and the extent of its increase during EFAD can vary between species. For instance, studies have documented elevated Mead acid levels in patients with intestinal fat malabsorption and in vegetarians with unbalanced diets. atamanchemicals.com Animal models, such as pigs and ferrets with cystic fibrosis, also exhibit increased Mead acid levels, highlighting a conserved response to altered fatty acid metabolism. nih.gov
Enzymatic Conjugation to Ethanolamine (B43304): Formation of Mead Acid Ethanolamide
Once Mead acid is synthesized, it can be conjugated with ethanolamine to form Mead acid ethanolamide. This process is part of a broader pathway for the synthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. wikipedia.orgnih.gov
Molecular Mechanisms of N-Acylethanolamine Synthesis from Mead Acid and Ethanolamine
The synthesis of NAEs, including Mead acid ethanolamide, is a multi-step enzymatic process. mdpi.comnih.gov The primary and most direct pathway involves the enzyme N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). wikipedia.orgnih.govjst.go.jp
The key steps are:
Formation of N-acylphosphatidylethanolamine (NAPE): An acyl group, such as Mead acid, is transferred from a donor phospholipid to the nitrogen atom of phosphatidylethanolamine (B1630911) (PE). mdpi.comaocs.org This reaction is catalyzed by N-acyltransferases. mdpi.comnih.gov
Hydrolysis of NAPE: NAPE-PLD then hydrolyzes the NAPE molecule to release the corresponding N-acylethanolamine, in this case, Mead acid ethanolamide, and phosphatidic acid. uniprot.orgwikipedia.org
Research has shown that Mead acid is an effective substrate for the enzymatic synthesis of its ethanolamide in rat and human hippocampal membranes, with an efficacy comparable to that of arachidonic acid for the formation of anandamide (B1667382). nih.gov
Alternative, NAPE-PLD-independent pathways for NAE synthesis also exist. nih.govjst.go.jp These pathways involve multiple enzymatic steps and intermediates such as N-acyl-lysophosphatidylethanolamine (lysoNAPE) and glycerophospho-N-acylethanolamine (GP-NAE). mdpi.com Enzymes like α/β-hydrolase domain containing 4 (ABHD4) and glycerophosphodiesterase 1 (GDE1) are implicated in these alternative routes. nih.gov
Comparative Efficiency of Mead Acid Ethanolamide Biosynthesis to Arachidonoylethanolamide
Research comparing the biosynthesis of Mead acid ethanolamide to the more widely studied endocannabinoid, arachidonoylethanolamide (anandamide), has yielded significant insights. Studies using rat and human hippocampal membranes have demonstrated that Mead acid ethanolamide is synthesized from Mead acid just as efficiently as arachidonoylethanolamide is from its precursor, arachidonic acid. nih.govresearchgate.net This suggests that the enzymatic machinery responsible for the final synthesis step does not strongly discriminate between these two fatty acid substrates, highlighting the potential for significant production of Mead acid ethanolamide when its precursor is available. nih.govresearchgate.net
Table 1: Comparative Biosynthesis Efficiency
| Compound | Precursor Fatty Acid | Biosynthesis Efficiency Comparison | Tissue Studied |
|---|---|---|---|
| Mead Acid Ethanolamide | Mead Acid | As efficient as Arachidonoylethanolamide synthesis | Rat and Human Hippocampal Membranes |
Catabolism and Degradation of Mead Acid Ethanolamide
The biological actions of N-acylethanolamines are terminated through enzymatic degradation. nih.gov Mead acid ethanolamide, as a member of this family, is subject to the same catabolic pathways that regulate other NAEs like anandamide and palmitoylethanolamide (B50096). nih.gov
Enzymatic Roles in Mead Acid Ethanolamide Degradation, Including Fatty Acid Amide Hydrolase (FAAH)
The degradation of Mead acid ethanolamide is primarily mediated by two key enzymes that hydrolyze N-acylethanolamines. nih.gov
Fatty Acid Amide Hydrolase (FAAH): This is the main enzyme responsible for the breakdown of anandamide and other related fatty acid amides. nih.govnih.gov FAAH is an integral membrane protein belonging to the serine hydrolase family. nih.govtocris.com It catalyzes the hydrolysis of NAEs to a free fatty acid and ethanolamine. nih.govresearchgate.net Given that NAEs share degradation pathways, FAAH is a key enzyme in the catabolism of Mead acid ethanolamide. nih.gov FAAH exhibits higher activity at neutral and alkaline pH and is widely distributed in various tissues, with significant expression in the brain and liver. nih.gov
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): A second enzyme, NAAA, also plays a role in the hydrolysis of NAEs. nih.govpsu.edu Unlike FAAH, NAAA is an N-terminal cysteine hydrolase that functions optimally at an acidic pH. bohrium.comacs.org This enzyme was identified as a second N-acylethanolamine hydrolase, catalytically distinct from FAAH. psu.edu The presence of both FAAH and NAAA suggests that the degradation of NAEs like Mead acid ethanolamide can occur in different cellular compartments and pH environments. psu.eduacs.org
Table 2: Key Enzymes in Mead Acid Ethanolamide Degradation
| Enzyme | Enzyme Class | Optimal pH | Function |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Serine Hydrolase | Neutral/Alkaline | Hydrolyzes NAEs to a fatty acid and ethanolamine. nih.govnih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Mead acid ethanolamide | |
| Arachidonoylethanolamide | AEA, Anandamide |
| Palmitoylethanolamide | PEA |
| Mead acid | MA |
| Arachidonic acid | AA |
| Oleic acid | |
| Ethanolamine | |
| N-acylphosphatidylethanolamine | NAPE |
| Fatty Acid Amide Hydrolase | FAAH |
| N-acylethanolamine-hydrolyzing acid amidase | NAAA |
| Δ6-desaturase | |
| Δ5-desaturase |
Receptor Pharmacology and Molecular Interactions of Mead Acid Ethanolamide
Cannabinoid Receptor Agonism by Mead Acid Ethanolamide
The interaction of Mead acid ethanolamide with cannabinoid receptors has been characterized through various binding and functional assays, establishing it as a bona fide endocannabinoid ligand. caymanchem.com
Mead acid ethanolamide demonstrates notable affinity for the CB1 receptor. nih.gov In competitive binding assays using membranes from cells expressing the human CB1 receptor, it was shown to be equipotent to anandamide (B1667382) in displacing the high-affinity synthetic cannabinoid agonist [3H]CP55,940. nih.gov Specific binding data indicate a dissociation constant (Kd) of 753 nM for its interaction with the CB1 receptor. medchemexpress.com Functionally, Mead acid ethanolamide acts as an agonist at the CB1 receptor, exhibiting an efficacy comparable to that of anandamide in its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation. nih.gov
Similar to its activity at the CB1 receptor, Mead acid ethanolamide also binds to and activates the CB2 receptor. nih.govresearchgate.net It displays an affinity for the human CB2 receptor that is comparable to anandamide. nih.gov Studies have reported a dissociation constant (Kd) of 1810 nM for Mead acid ethanolamide at the CB2 receptor. medchemexpress.com Its agonistic activity at CB2 receptors is further supported by functional assays that measure the inhibition of adenylyl cyclase. nih.gov
Binding Affinities (Kd) of Mead Acid Ethanolamide at Cannabinoid Receptors
| Compound | CB1 Receptor (Kd in nM) | CB2 Receptor (Kd in nM) |
|---|---|---|
| Mead Acid Ethanolamide | 753 | 1810 |
The pharmacological profile of Mead acid ethanolamide is often compared to that of anandamide and other related fatty acid ethanolamides. Research indicates that Mead acid ethanolamide, much like anandamide, binds with relatively equal affinity to both CB1 and CB2 receptors. researchgate.netnih.gov This contrasts with other cannabinoids like WIN 55212-2, which shows a higher affinity for the CB2 receptor, and HU 210, which has a higher affinity for the CB1 receptor. nih.gov
Along with anandamide and dihomo-γ-linolenoylethanolamide, Mead acid ethanolamide is part of a group of polyunsaturated fatty acid ethanolamides that effectively bind to cannabinoid receptors, unlike the ethanolamides of saturated or monounsaturated fatty acids. nih.govcaymanchem.com However, its potency in modulating certain downstream effectors, such as ion channels, is lower than that of anandamide. nih.gov
Comparative Receptor Binding Profile of Endocannabinoids
| Compound | Receptor Binding Profile |
|---|---|
| Mead Acid Ethanolamide | Equipotent at CB1 and CB2 receptors. nih.govresearchgate.net |
| Anandamide | Equipotent at CB1 and CB2 receptors. nih.gov |
| Dihomo-γ-linolenoylethanolamide | Relatively equal affinity for CB1 and CB2 receptors. researchgate.net |
| Adrenylethanolamide | Higher affinity for the CB1 receptor. nih.gov |
Intracellular Signaling Cascades Modulated by Mead Acid Ethanolamide
Activation of cannabinoid receptors by Mead acid ethanolamide initiates downstream intracellular signaling cascades that are characteristic of these G protein-coupled receptors (GPCRs).
The CB1 and CB2 receptors are primarily coupled to inhibitory G proteins of the Gi/o family. nih.gov The binding of an agonist like Mead acid ethanolamide triggers the activation of these G proteins. nih.gov This has been confirmed by the sensitivity of its functional effects to pertussis toxin, a known inhibitor of Gi/o proteins. nih.gov
A primary consequence of Gi/o protein activation is the inhibition of the enzyme adenylyl cyclase. nih.gov This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govnih.gov Mead acid ethanolamide has been demonstrated to be equipotent to anandamide in its ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor, confirming its role in this key signaling pathway. nih.gov The rank order of potency for receptor binding among various cannabinoid agonists, including Mead acid ethanolamide, is mirrored in their efficacy in inhibiting cAMP accumulation. nih.gov
Beyond the inhibition of adenylyl cyclase, CB1 receptor activation is known to modulate the activity of various ion channels, a crucial mechanism for regulating neuronal excitability. nih.govbiolinks.co.jp One of the well-documented effects is the inhibition of voltage-gated calcium channels, particularly N-type (CaV2.2) channels. nih.govbiolinks.co.jp Research has shown that Mead acid ethanolamide inhibits N-type calcium currents, although it does so with a lower potency than anandamide. nih.gov This modulation of ion channel activity represents another important facet of its function as an endocannabinoid signaling molecule.
Distinct Conformational Changes and Downstream Signaling Cascades Induced by Mead Acid Ethanolamide
The interaction of Mead Acid Ethanolamide with cannabinoid receptors, particularly the CB1 receptor, is a sophisticated process involving specific molecular interactions that lead to unique functional outcomes. The binding of MEA to the CB1 receptor is stabilized by a combination of hydrogen bonding and hydrophobic interactions. scbt.com The elongated trienoic fatty acid chain of MEA is thought to contribute to its specificity for the receptor, promoting distinct conformational changes that are pivotal for the activation of subsequent signaling cascades. scbt.com These structural alterations in the receptor are a key determinant of the cellular response to MEA.
Upon binding and inducing these conformational shifts, MEA acts as an agonist at both CB1 and CB2 receptors. nih.gov One of the primary downstream effects of MEA-induced CB1 receptor activation is the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov In fact, MEA has been shown to be equipotent to anandamide in its ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing the human CB1 receptor. nih.gov
Furthermore, MEA modulates ion channel activity. It has been demonstrated to inhibit N-type calcium currents, although with a lower potency than anandamide. nih.gov This modulation of calcium influx can have significant implications for neuronal excitability and neurotransmitter release. Interestingly, MEA exhibits a slower onset of action compared to other endocannabinoids, which suggests a potentially prolonged modulatory effect on synaptic transmission and neuronal activity. scbt.com
The following table summarizes the key molecular interactions and downstream effects of Mead Acid Ethanolamide at cannabinoid receptors.
| Receptor Target | Molecular Interaction | Key Downstream Signaling Events | Functional Outcome |
| CB1 Receptor | Hydrogen bonding, Hydrophobic interactions scbt.com | Inhibition of adenylyl cyclase (↓ cAMP) nih.gov | Agonist |
| Inhibition of N-type calcium currents nih.gov | |||
| CB2 Receptor | Not fully elucidated | Inhibition of adenylyl cyclase (inferred from agonist activity) | Agonist |
Exploration of Non-Cannabinoid Receptor Interactions
Beyond its well-established role as a cannabinoid receptor agonist, evidence suggests that Mead Acid Ethanolamide may also interact with other receptor systems, broadening its potential physiological significance.
One such target is the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor. Research has shown that MEA can displace the potent TRPV1 agonist, [³H]-resiniferatoxin, from its binding sites, indicating a direct interaction. However, its affinity for the TRPV1 receptor appears to be lower than that of anandamide. nih.gov This interaction with TRPV1 suggests that MEA could play a role in modulating pain and inflammation through mechanisms independent of the cannabinoid receptors.
Furthermore, there is a compelling case for the interaction of MEA with Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors involved in lipid metabolism and inflammation. While direct studies on MEA and PPARs are limited, several lines of evidence point towards a potential relationship. The precursor of MEA, mead acid, has been shown to mediate some of its effects through a PPAR-α pathway. researchgate.net Additionally, other N-acylethanolamides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA), are well-documented activators of PPAR-α. nih.govcore.ac.uk Given the structural similarities and the known activity of its metabolic precursor, it is plausible that MEA also functions as a ligand for PPARs, although further research is needed to confirm this directly. nottingham.ac.uknih.gov
The potential interactions of Mead Acid Ethanolamide with non-cannabinoid receptors are summarized in the table below.
| Potential Non-Cannabinoid Receptor Target | Evidence of Interaction | Putative Functional Relevance |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Displaces [³H]-resiniferatoxin binding | Modulation of pain and inflammation |
| Lower affinity than anandamide nih.gov | ||
| Peroxisome Proliferator-Activated Receptors (PPARs) | Precursor (mead acid) acts via PPAR-α researchgate.net | Regulation of lipid metabolism and inflammation |
| Structural similarity to other PPAR-α activating N-acylethanolamides nih.govcore.ac.uk |
Enzymatic Biotransformation and Lipid Mediator Production from Mead Acid and Its Ethanolamide
Oxidation by Lipoxygenases
The enzymatic oxidation of Mead acid and its ethanolamide by lipoxygenases (LOX) is a key pathway for the production of bioactive lipid mediators. While much of the detailed research has focused on Mead acid, the pathways are considered analogous for its ethanolamide derivative, given the well-established metabolism of other N-acylethanolamines like anandamide (B1667382) by these enzymes.
Generation of Hydroxyeicosatrienoic Acids (HETrEs) (e.g., 5-HETrE, 12-HETrE)
Lipoxygenases can introduce oxygen into Mead acid to form various hydroperoxy (HpETE) and subsequently hydroxyeicosatrienoic acid (HETrE) products. wikipedia.orgatamanchemicals.com The 5-lipoxygenase (5-LOX) enzyme metabolizes Mead acid into 5-hydroxyeicosatrienoic acid (5-HETrE). wikipedia.orgatamanchemicals.com This is a primary step in the 5-LOX pathway. nih.gov
Additionally, the 12/15-LOX enzyme can act on Mead acid. In human platelets, this results in the formation of 12-hydroxy-5,8,10-eicosatrienoic acid (12-HETrE). researchgate.net It is plausible that other HETrEs corresponding to the various products of arachidonic acid metabolism by 12/15-LOX could also be generated from Mead acid, though they have not all been reported. researchgate.net
Table 1: HETrEs Generated from Mead Acid
| Metabolite | Generating Enzyme(s) | Source / Reference |
|---|---|---|
| 5-HETrE | 5-Lipoxygenase | wikipedia.orgatamanchemicals.com |
| 12-HETrE | 12/15-Lipoxygenase | researchgate.net |
Formation of Oxoeicosatrienoic Acids (e.g., 5-oxo-ETrE)
Following the formation of 5-HETrE, the enzyme 5-hydroxyeicosanoid dehydrogenase can further oxidize it to produce 5-oxoeicosatrienoic acid (5-oxo-ETrE). wikipedia.orgatamanchemicals.com This metabolite is significant as it is as potent as its arachidonic acid-derived counterpart, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), in stimulating human eosinophils and neutrophils. wikipedia.org This suggests it may play a role in allergic and inflammatory responses by binding to the 5-oxo-ETE receptor (OXER1). wikipedia.org
Production of Leukotrienes (e.g., LTC₃, LTB₄)
Mead acid is a substrate for the leukotriene pathway, leading to the formation of 3-series leukotrienes. nih.gov The 5-LOX enzyme converts Mead acid into leukotriene A₃ (LTA₃). jci.org LTA₃ can then be conjugated with glutathione (B108866) to form leukotriene C₃ (LTC₃), which can be further metabolized to LTD₃ and LTE₃. wikipedia.orgnih.gov For instance, mouse mastocytoma cells have been shown to convert Mead acid to LTC₃ and LTD₃. nih.gov
The formation of LTB₃ from LTA₃ via LTA₄ hydrolase is significantly less efficient compared to the formation of LTB₄ from arachidonic acid-derived LTA₄. jci.org Research indicates that the LTA-hydrolase enzyme requires the double bond at the C-14 position, which is present in arachidonic acid but absent in Mead acid, for efficient conversion to LTB. jci.org Despite this, some LTB₃ has been detected in cultured cells. nih.gov
Oxidation by Cyclooxygenases
Cyclooxygenase (COX) enzymes, known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, also metabolize Mead acid and its derivatives, although the products and efficiency differ.
Conversion to Prostanoid-like Metabolites
Unlike arachidonic acid, which is efficiently cyclized by COX to form the characteristic five-membered ring of prostaglandins, Mead acid is a poor substrate for this cyclization. nih.govnih.gov Instead, COX enzymes primarily convert Mead acid into several hydroxy fatty acid metabolites that lack this ring structure. nih.gov
The major products formed from the action of both COX-1 and COX-2 on Mead acid are 13-hydroxy-5,8,11-eicosatrienoic acid (13-HETrE) and 11-hydroxy-5,8,12-eicosatrienoic acid (11-HETrE). nih.govresearchgate.netnih.govnih.gov A minor metabolite, 9-hydroxy-5,7,11-eicosatrienoic acid (9-HETrE), has also been reported. nih.govresearchgate.net While these are technically hydroxylated fatty acids, their formation via the COX pathway distinguishes them from the LOX-derived HETrEs and are considered prostanoid-like in this context.
Enzyme Substrate Specificity and Competitive Metabolic Interactions with Arachidonic Acid
The metabolism of Mead acid and its ethanolamide is closely intertwined with that of arachidonic acid (AA) and its corresponding ethanolamide, anandamide (AEA), due to their structural similarities and shared enzymatic pathways.
Enzyme Substrate Specificity: COX enzymes show a clear preference for arachidonic acid over Mead acid. The conversion of Mead acid by COX is significantly slower and less complete than that of AA. nih.gov This is partly because COX must break a stronger allylic C-H bond in Mead acid compared to the bis-allylic C-H bond in arachidonic acid to initiate the reaction. wikipedia.orgatamanchemicals.com Similarly, while 5-LOX readily converts Mead acid to LTA₃, the subsequent conversion to LTB₃ by LTA hydrolase is inefficient, highlighting a key difference in substrate specificity compared to the AA-derived LTA₄. jci.org
Competitive Interactions: Mead acid ethanolamide (MAE) is biosynthesized from Mead acid in a process that directly competes with the synthesis of anandamide from arachidonic acid. nih.govresearchgate.netsigmaaldrich.com Studies using rat and human hippocampal membranes have shown that Mead acid and arachidonic acid are equally effective substrates for the enzymatic synthesis of their respective ethanolamides. researchgate.netsigmaaldrich.com This indicates a direct competitive relationship for the biosynthetic machinery.
Furthermore, MAE competes with AEA at the cannabinoid receptors. It has been demonstrated to be equipotent to anandamide in competing for binding to both the central (CB1) and peripheral (CB2) cannabinoid receptors. sigmaaldrich.com This competitive interaction at the receptor level is a crucial aspect of its pharmacological profile. When the availability of essential fatty acids like arachidonic acid is low, the increased levels of Mead acid can lead to higher production of MAE, which can then compete with the remaining anandamide, potentially altering endocannabinoid signaling.
Table 2: Competitive Interactions of Mead Acid/MEA vs. Arachidonic Acid/AEA
| Interaction Type | Competing Molecules | Enzyme/Receptor | Outcome | Source / Reference |
|---|---|---|---|---|
| Biosynthesis | Mead Acid vs. Arachidonic Acid | Ethanolamide Synthesis Enzymes | Equally efficient substrates for their respective ethanolamide (MAE and AEA) synthesis. | researchgate.netsigmaaldrich.com |
| Receptor Binding | Mead Acid Ethanolamide vs. Anandamide | CB1 & CB2 Receptors | Equipotent in competing for receptor binding sites. | sigmaaldrich.com |
| COX Metabolism | Mead Acid vs. Arachidonic Acid | Cyclooxygenase (COX) | Arachidonic acid is a preferred substrate; Mead acid is metabolized more slowly. | wikipedia.orgatamanchemicals.comnih.gov |
| Leukotriene Synthesis | LTA₃ (from Mead Acid) vs. LTA₄ (from AA) | LTA Hydrolase | LTA₄ is a much more efficient substrate for conversion to LTB₄ than LTA₃ is for LTB₃. | jci.org |
Physiological and Pathobiological Roles in Non Human and in Vitro Models
Regulatory Functions in Lipid Metabolism
The synthesis and function of Mead acid ethanolamide are closely tied to the availability of its precursor, Mead acid, which is dictated by the balance of polyunsaturated fatty acids in the body.
While Mead acid (MA) itself is the established biomarker of essential fatty acid deficiency (EFAD), its presence is a prerequisite for the synthesis of Mead acid ethanolamide (MAE). wikipedia.orgnih.gov In states of EFAD, where dietary intake of linoleic acid (omega-6) and alpha-linolenic acid (omega-3) is insufficient, the body compensates by synthesizing the omega-9 Mead acid from oleic acid. wikipedia.orgatamanchemicals.com This leads to a marked accumulation of Mead acid in tissues. functionalps.com
Studies in preclinical models have shown that this increase in the substrate, Mead acid, can facilitate its subsequent enzymatic conversion into MAE. nih.gov For instance, during periods of dietary fatty acid deprivation in rats, Mead acid accumulates and can substitute for arachidonic acid in phospholipids, making it available for the synthesis of its corresponding ethanolamide. nih.gov Therefore, while the triene:tetraene ratio (Mead acid:arachidonic acid) is the direct diagnostic marker for EFAD, the resulting increase in MAE synthesis suggests a potential downstream signaling role for this molecule in the pathobiology of EFAD. oregonstate.eduvirginia.edu
The synthesis of Mead acid, the precursor to MAE, is subject to competitive inhibition by omega-6 and omega-3 fatty acids. The desaturase and elongase enzymes involved in fatty acid metabolism show a strong preference for omega-3 and omega-6 substrates over the omega-9 substrate, oleic acid. atamanchemicals.comoregonstate.edunih.gov Consequently, the production of Mead acid is suppressed when omega-3 and omega-6 fatty acids are abundant and only increases significantly when they are deficient. oregonstate.edunih.gov
This competition extends to the ethanolamide derivatives. Mead acid ethanolamide is structurally similar to anandamide (B1667382) (arachidonoyl ethanolamide), a well-known endocannabinoid derived from the omega-6 fatty acid, arachidonic acid. nih.gov In vitro studies have demonstrated that MAE is equipotent to anandamide in competing for binding to human cannabinoid receptors (CB1 and CB2). nih.gov Furthermore, the enzymatic machinery in rat and human hippocampal membranes can utilize both Mead acid and arachidonic acid to synthesize their respective ethanolamides with equal efficacy. nih.gov This suggests a competitive relationship at both the substrate level for synthesis and the receptor level for biological activity, where the balance of dietary fatty acids can influence the relative abundance and signaling output of different N-acylethanolamides.
| Parameter | Finding | Model | Reference |
|---|---|---|---|
| Precursor Availability | Mead Acid (MA), the precursor to MAE, accumulates during Essential Fatty Acid Deficiency (EFAD). | Rat Models | nih.govfunctionalps.com |
| Biosynthesis Competition | Enzymes for polyunsaturated fatty acid synthesis preferentially use omega-3 and omega-6 substrates over the omega-9 precursor to MA. | Biochemical Assays | atamanchemicals.comoregonstate.edunih.gov |
| Receptor Competition | MAE is equipotent to anandamide (an omega-6 derivative) in binding to human CB1 and CB2 cannabinoid receptors. | In Vitro (Cell Membranes) | nih.gov |
| Enzymatic Synthesis | Mead acid and arachidonic acid are equally effective substrates for the enzymatic synthesis of their ethanolamides. | In Vitro (Rat & Human Membranes) | nih.gov |
Immunomodulation and Inflammatory Responses in Preclinical Studies
MAE and its precursor, Mead acid, have demonstrated the ability to modulate immune responses and inflammation in various non-human and cellular models.
Research in animal models has highlighted the anti-inflammatory potential of Mead acid, the precursor to MAE, in skin inflammation. In one study, intraperitoneal injection of Mead acid was shown to be effective in ameliorating allergic skin inflammation. Another study linked the inhibitory effects of Mead acid to the prevention of keratinocyte hyperproliferation and the reduced gene expression of neutrophil chemoattractants, mediated through a PPAR-α pathway. researchgate.net While these findings directly pertain to Mead acid, they suggest that its downstream metabolites, including MAE, could play a role in mediating these anti-inflammatory effects in the skin, a hypothesis that warrants further investigation.
Preclinical studies have established that Mead acid can significantly interfere with inflammatory lipid mediator pathways. Dietary supplementation with Mead acid in rats was found to inhibit the synthesis of leukotriene B4 (LTB4), a potent inflammatory mediator, in neutrophils. researchgate.net In vitro experiments have suggested that Mead acid is a more potent inhibitor of LTB4 synthesis than eicosapentaenoic acid (EPA). nih.gov
Furthermore, dietary administration of Mead acid to mice suppressed the generation of platelet-activating factor (PAF) in peritoneal cells following stimulation. nih.govnih.gov The suppressive effect of Mead acid on PAF generation was found to be comparable to that of docosahexaenoic acid (DHA). nih.gov Although these studies focus on the precursor fatty acid, they demonstrate a clear mechanism for reducing key pro-inflammatory eicosanoids and lipid mediators. The specific contribution of Mead acid's conversion to MAE in these particular inhibitory activities has not yet been fully elucidated.
Mead acid ethanolamide directly modulates inflammatory signaling through its activity as an agonist for the cannabinoid receptors CB1 and CB2. nih.gov These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating inflammation. By binding to and activating CB1 and CB2 receptors, MAE can influence downstream signaling cascades involved in the inflammatory process, an action it shares with the omega-6-derived endocannabinoid anandamide. nih.govnih.gov
| Activity | Compound | Finding | Model | Reference |
|---|---|---|---|---|
| Attenuation of Skin Inflammation | Mead Acid | Ameliorates allergic skin inflammation and prevents keratinocyte hyperproliferation. | Animal Models | researchgate.net |
| Inhibition of Leukotriene Synthesis | Mead Acid | Inhibits LTB4 synthesis in neutrophils. | Rat Models, In Vitro | nih.govresearchgate.net |
| Inhibition of PAF Generation | Mead Acid | Suppresses platelet-activating factor generation in peritoneal cells. | Mouse Models | nih.govnih.gov |
| Receptor Agonism | Mead Acid Ethanolamide | Acts as an agonist for cannabinoid receptors CB1 and CB2. | In Vitro (Cell Membranes) | nih.gov |
| Signaling Pathway Modulation | Mead Acid | Inhibits p38 MAPK phosphorylation. | In Vitro | researchgate.net |
Role in Cellular Growth and Proliferation in In Vitro and Non-Human Models
The direct impact of mead acid ethanolamide on cancer development and cell growth remains a developing area of research, with much of the current literature focusing on its parent compound, mead acid.
Effects on Tumorigenesis in Specific Animal Cancer Models (e.g., Rat Breast Cancer)
Currently, there is a lack of specific studies investigating the direct effects of mead acid ethanolamide on tumorigenesis in animal cancer models. Research has primarily centered on mead acid, which has shown the ability to suppress the initiation and promotion phases of N-methyl-N-nitrosourea (MNU)-induced mammary cancer in female Sprague-Dawley rats. nih.gov In these studies, dietary mead acid was associated with reduced cancer incidence and multiplicity. nih.gov
While direct evidence for mead acid ethanolamide is wanting, its activity as a cannabinoid receptor agonist suggests a potential, yet uninvestigated, role in modulating cancer biology. nih.govnih.gov
Cytostatic Effects on Cancer Cell Lines in vitro (e.g., Human Breast Cancer Cells)
Similar to the in vivo findings, the majority of in vitro research has been conducted on mead acid rather than its ethanolamide derivative. Mead acid has demonstrated cytostatic effects on certain human breast cancer cell lines, such as KPL-1 and MCF-7, by inhibiting cell proliferation without inducing apoptosis (programmed cell death). nih.gov
Neurological and Neurotransmitter Modulation in Non-Human Studies
Mead acid ethanolamide has been identified as a novel agonist for cannabinoid receptors, suggesting its involvement in neuromodulatory processes. nih.gov
Influence on Neuronal Activity and Synaptic Transmission
Research indicates that mead acid ethanolamide can exert a prolonged modulatory effect on the activity of neurons and the transmission of signals across synapses. scbt.com As an endocannabinoid-like molecule, it participates in the regulation of synaptic transmission, a fundamental process for neuronal communication and brain function. researchgate.net The endocannabinoid system is known to be a key regulator of synaptic plasticity, which is the ability of synapses to strengthen or weaken over time. scbt.com The interaction of mead acid ethanolamide with CB1 receptors, which are abundant in the brain, is a key mechanism through which it can influence neurotransmitter release. scbt.comresearchgate.net
Potential Modulatory Effects on Calcium Signaling Pathways
Mead acid ethanolamide has been shown to directly influence cellular calcium signaling. Specifically, it inhibits N-type calcium currents in a concentration-dependent manner in neuronal cells. nih.govmedchemexpress.com This inhibition was observed to be half-maximal at a concentration of 124 ± 19 nM. medchemexpress.com Although it demonstrates a lower potency in this regard compared to anandamide, this finding clearly points to its role as a modulator of calcium channels. nih.gov The regulation of calcium influx is critical for a wide range of neuronal functions, including neurotransmitter release, gene expression, and synaptic plasticity. researchgate.net
Table 1: Effects of Mead Acid Ethanolamide on Neuronal Parameters
| Parameter | Effect | Model System | Key Findings | References |
|---|---|---|---|---|
| Neuronal Activity | Modulation | Not specified | Demonstrates a prolonged modulatory effect. | scbt.com |
| Synaptic Transmission | Modulation | Not specified | Acts as a regulator of synaptic transmission through cannabinoid receptors. | scbt.comresearchgate.net |
| N-type Calcium Currents | Inhibition | Neuronal cells | Inhibits currents in a concentration-dependent manner (IC50 = 124 ± 19 nM). | nih.govmedchemexpress.com |
Other Systemic and Tissue-Specific Roles in Animal Models (e.g., Hepatic and Renal Functions)
The systemic and tissue-specific roles of mead acid ethanolamide, particularly in relation to hepatic and renal functions, are not yet well-defined in the scientific literature. However, some studies provide indirect evidence for its potential involvement in these areas.
In a chemical screen aimed at identifying novel regulators of liver development in zebrafish, mead acid ethanolamide was among the endocannabinoid agonists that were found to increase liver size. biologists.com This suggests a potential role for cannabinoid receptor signaling, which can be activated by mead acid ethanolamide, in liver development and potentially in adult liver physiology and pathology. biologists.com
Furthermore, mead acid ethanolamide is biosynthesized from mead acid. nih.govresearchgate.net Studies have shown that mead acid can accumulate in the liver, particularly under conditions of essential fatty acid deficiency. nih.gov The presence of the precursor fatty acid in the liver suggests that local biosynthesis of mead acid ethanolamide could occur in this organ, although this has not yet been directly demonstrated. Studies on the metabolism of mead acid in rat hepatocytes have been documented, laying the groundwork for future investigations into its ethanolamide derivative. thegoodscentscompany.com
Direct research into the effects of mead acid ethanolamide on kidney function is currently lacking. However, the known expression of cannabinoid receptors in renal tissues suggests that endocannabinoid-like molecules could play a role in kidney physiology.
Advanced Research Methodologies and Analytical Strategies for Mead Acid Ethanolamide
Lipidomics Platforms for Quantitative Analysis
The quantitative analysis of NAEs, including by extension Mead acid ethanolamide, predominantly relies on the high sensitivity and specificity of liquid chromatography coupled with tandem mass spectrometry.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methodologies
High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) is the cornerstone for the quantification of NAEs from complex biological matrices. The typical methodological approach involves reversed-phase chromatography, often utilizing C18 columns, with a gradient elution of water and an organic solvent like acetonitrile, both commonly containing additives such as formic acid to improve ionization. Detection is achieved by a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Table 1: Theoretical and Analogous MRM Transitions for N-Acylethanolamides
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Notes |
|---|---|---|---|
| Mead Acid Ethanolamide | m/z 350.3 | Not specified in literature | Predicted based on molecular weight. |
| Anandamide (B1667382) (AEA) | m/z 348.3 | m/z 62.1 | Commonly reported transition. |
| Oleoyl Ethanolamide (OEA) | m/z 326.3 | m/z 62.1 | Commonly reported transition. |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Comprehensive Profiling
ESI-MS/MS is not only used for quantification but also for the structural characterization and comprehensive profiling of lipids. In positive ion mode, NAEs characteristically produce a prominent fragment ion at m/z 62.1, corresponding to the protonated ethanolamine (B43304) head group. The fragmentation pattern of the fatty acyl chain, however, can provide information about the number and position of double bonds, although this is often complex due to hydride migration in polyunsaturated species. A comprehensive ESI-MS/MS profile and detailed fragmentation pathway specifically for Mead acid ethanolamide have yet to be detailed in scientific publications. Such a profile would be invaluable for its unambiguous identification in untargeted lipidomics studies.
Micro-flow Liquid Chromatography-Tandem Mass Spectrometry (Micro-LC-MS/MS) for Biomass-Restricted Samples
For samples with limited availability, such as cerebrospinal fluid or microdialysates, micro-flow (or nano-flow) LC-MS/MS offers a significant advantage in sensitivity. By reducing the inner diameter of the chromatography column and lowering the flow rate, sample dilution is minimized, and ionization efficiency can be enhanced. While this approach has been successfully applied to the analysis of other NAEs in biomass-restricted samples, its specific application to Mead acid ethanolamide has not been reported.
Isomeric Differentiation and Quantification Challenges
A significant analytical challenge in lipidomics is the presence of isomers, which have the same mass and often similar fragmentation patterns, making their individual quantification difficult. For Mead acid ethanolamide (20:3 n-9), isomers would include other eicosatrienoic acid ethanolamides with different double bond positions.
Strategies for Correcting Misquantification Due to Co-eluting Isomers (DIA and DDA Mass Spectrometry)
Data-Independent Acquisition (DIA) and Data-Dependent Acquisition (DDA) are two advanced mass spectrometry strategies that can aid in the differentiation of isomers.
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan to identify the most abundant precursor ions, which are then individually selected for fragmentation and MS/MS analysis. While effective for identifying the most abundant lipids, it can fail to select low-abundant or co-eluting isomers for fragmentation.
Data-Independent Acquisition (DIA): In DIA, the mass spectrometer fragments all ions within a specified mass range without prior selection. This provides a comprehensive fragmentation map of all analytes in the sample. By deconvoluting the complex DIA spectra, it is possible to extract fragmentation information for co-eluting isomers, potentially allowing for their differentiation and more accurate quantification.
While these techniques are powerful tools in lipidomics for addressing isomeric complexity, there are no specific published examples of their application to correct for the misquantification of Mead acid ethanolamide due to co-eluting isomers.
Chromatographic Separation Techniques for Resolving Isomeric Species
The most direct way to manage isomeric interference is through chromatographic separation. For fatty acid-derived lipids, the separation of positional isomers is challenging. However, specialized chromatographic techniques can achieve this. For instance, the use of certain reversed-phase columns with specific chemistries can enhance the resolution of lipids with differing double bond positions. One study successfully separated isomers of oleic acid ethanolamide using ultra-high-performance liquid chromatography (UHPLC). While these approaches show promise, specific chromatographic methods designed and validated for the separation of Mead acid ethanolamide from its positional isomers are not currently described in the literature.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Mead acid ethanolamide |
| Acetonitrile |
| Formic acid |
| Anandamide |
| Oleoyl ethanolamide |
| Palmitoyl ethanolamide |
In Vitro Assay Development for Receptor Binding and Functional Studies
The characterization of Mead acid ethanolamide's interaction with cannabinoid receptors relies on robust in vitro assays that assess both its binding affinity and its ability to elicit a cellular response. These assays are fundamental in determining the compound's pharmacological profile and its potential as an endocannabinoid ligand.
Competitive Radioligand Binding Assays (e.g., with [3H]CP55,940)
Competitive radioligand binding assays are a cornerstone in determining the affinity of a ligand for a specific receptor. In the context of Mead acid ethanolamide, these assays are employed to understand its interaction with the CB1 and CB2 cannabinoid receptors. The principle of this assay involves the competition between a radiolabeled ligand with known high affinity for the receptor (the radioligand) and the unlabeled ligand being tested (the competitor), in this case, Mead acid ethanolamide.
A commonly used radioligand for cannabinoid receptor binding assays is [3H]CP55,940, a potent synthetic cannabinoid agonist. The assay is typically performed using membrane preparations from cells engineered to express high levels of the human CB1 or CB2 receptor. The displacement of [3H]CP55,940 by increasing concentrations of Mead acid ethanolamide is measured, allowing for the determination of its inhibitory constant (Ki), a measure of its binding affinity.
Research has demonstrated that Mead acid ethanolamide is an effective competitor for the binding of [3H]CP55,940 to both CB1 and CB2 receptors. Studies have shown it to be equipotent to the well-established endocannabinoid anandamide in competing for binding to plasma membranes prepared from L cells expressing the human CB1 receptor and from ATt-20 cells expressing the human CB2 receptor creative-proteomics.com. This indicates that Mead acid ethanolamide possesses a comparable affinity for these receptors as anandamide.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Cell Line (CB1) | Cell Line (CB2) |
|---|---|---|---|---|
| Mead Acid Ethanolamide | 753 | 1810 | L cells | ATt-20 cells |
| Anandamide | 753 | 1810 | L cells | ATt-20 cells |
Functional Assays for Second Messenger Modulation (e.g., cAMP Accumulation)
Beyond receptor binding, functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For G protein-coupled receptors like the cannabinoid receptors, which are coupled to Gi/o proteins, activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Functional assays for Mead acid ethanolamide often involve stimulating adenylyl cyclase with an agent like forskolin (B1673556) and then measuring the ability of the compound to inhibit this stimulated cAMP accumulation. These experiments are conducted in cell lines expressing the cannabinoid receptor of interest.
Studies have shown that Mead acid ethanolamide is not only capable of binding to the CB1 receptor but also acts as an agonist. It has been demonstrated to be equipotent to anandamide in its ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor creative-proteomics.com. This finding confirms that Mead acid ethanolamide functionally mimics the action of anandamide at the CB1 receptor, leading to a downstream cellular response.
| Compound | Functional Assay | Receptor | Effect | Potency Comparison |
|---|---|---|---|---|
| Mead Acid Ethanolamide | Inhibition of Forskolin-Stimulated cAMP Accumulation | CB1 | Agonist | Equipotent to Anandamide |
Methodological Considerations for Reproducibility and Data Harmonization in Mead Acid Ethanolamide Research
Ensuring the reproducibility and harmonization of data in Mead acid ethanolamide research is paramount for building a reliable body of knowledge. This requires careful consideration of experimental design, analytical methodologies, and data reporting standards.
Importance of Sample Context and Controlled Dietary Interventions
The biological levels of Mead acid are known to be influenced by dietary essential fatty acid deficiency. Consequently, the context of the samples being analyzed is of utmost importance for the interpretation of Mead acid ethanolamide measurements. When conducting studies, it is critical to either tightly control the dietary intake of essential fatty acids in preclinical models or to thoroughly document the dietary habits of human subjects. This control and documentation are essential for understanding the physiological relevance of measured Mead acid ethanolamide levels.
Pre-analytical variables, such as sample collection, handling, and storage, can also significantly impact the measured concentrations of endocannabinoids and related lipids. Therefore, the development and implementation of standardized operating procedures for these pre-analytical steps are crucial to minimize variability and ensure the comparability of data across different studies.
Standardized Reporting of Analytical Parameters and Validation Metrics
To facilitate data comparison and meta-analysis, the analytical methods used for the quantification of Mead acid ethanolamide must be thoroughly validated and the results reported in a standardized manner. This includes detailed descriptions of the sample preparation techniques, chromatographic separation, and mass spectrometric conditions.
Key validation parameters that should be determined and reported include the lower limit of quantification (LLOQ), linearity of the calibration curve, precision (intra- and inter-day variability), accuracy, and extraction efficiency. Adhering to established guidelines for bioanalytical method validation will enhance the reliability and credibility of the reported data.
| Validation Parameter | Definition | Acceptance Criteria Example |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision < 20%; accuracy within ±20% of nominal value. |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (R²) ≥ 0.99. |
| Precision (CV%) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Accuracy (% Bias) | The closeness of the mean test results obtained by the method to the true value of the analyte. | Within ±15% of the nominal value (±20% at LLOQ). |
| Extraction Efficiency (%) | The percentage of the analyte that is recovered from the biological matrix during the extraction process. | Consistent and reproducible across the concentration range. |
Data Deposition Standards for Raw Spectrometry Data in Public Repositories
To promote transparency, reproducibility, and the potential for data reuse, it is strongly recommended that raw mass spectrometry data from Mead acid ethanolamide studies be deposited in public repositories. Several well-established repositories exist for metabolomics and lipidomics data, such as the Metabolomics Workbench, MetaboLights, and LIPID MAPS.
When depositing data, researchers should adhere to the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles. This includes providing comprehensive metadata detailing the experimental design, sample characteristics, analytical methods, and data processing workflows. The use of standardized data formats, such as mzML for mass spectrometry data, is also crucial for data interoperability and to facilitate re-analysis by the broader scientific community. The adoption of community-driven reporting standards, such as those being developed by the Lipidomics Standards Initiative (LSI), will further enhance the value and utility of deposited datasets.
Future Directions and Translational Research Perspectives
Elucidation of Novel Mead Acid Ethanolamide-Derived Lipid Mediators and Their Bioactivities
The biological activity of Mead acid ethanolamide is primarily recognized through its interaction with cannabinoid receptors. However, like other polyunsaturated fatty acid derivatives, it may serve as a substrate for enzymatic pathways that produce a cascade of novel lipid mediators. The parent compound, mead acid, is known to be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to form various eicosanoids, including leukotrienes C3 and D3, 5-hydroxyeicosatrienoic acid (5-HETrE), and 5-oxoeicosatrienoic acid (5-oxo-ETrE) wikipedia.orgresearchgate.net.
Future research should focus on whether Mead acid ethanolamide itself is similarly metabolized. Studies on other N-acylethanolamines (NAEs) have shown that they can be processed by LOX pathways to form novel NAE-derived oxylipins nih.govnih.gov. It is a critical future goal to determine if Mead acid ethanolamide is a substrate for these enzymes and to identify the resulting products. The subsequent elucidation of the bioactivities of these potential novel mediators will be paramount. For instance, the 5-oxo-ETrE derived from mead acid is a potent stimulator of human eosinophils and neutrophils, suggesting a role in inflammatory responses wikipedia.org. Investigating whether LOX-derived metabolites of Mead acid ethanolamide possess similar or unique pro-inflammatory, anti-inflammatory, or pro-resolving activities is a key area for exploration.
Advanced Mechanistic Studies on Receptor Selectivity and Downstream Signaling Pathways
Mead acid ethanolamide is an established agonist for the central (CB1) and peripheral (CB2) cannabinoid receptors nih.gov. Research has demonstrated that it is equipotent to anandamide (B1667382) in competing for binding at both human CB1 and CB2 receptors nih.govnih.gov. Functionally, it mimics anandamide by inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the CB1 receptor and also inhibits N-type calcium currents, albeit with a lower potency than anandamide nih.gov.
While its action at cannabinoid receptors is confirmed, the broader receptor profile of Mead acid ethanolamide remains largely unexplored. Other fatty acid ethanolamides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA), are known to interact with other receptors, including GPR55 and GPR119 nih.govnih.gov. A crucial future direction is to screen Mead acid ethanolamide against these and other orphan G protein-coupled receptors to uncover potential novel targets.
Furthermore, a deeper dive into the downstream signaling pathways is necessary. Cannabinoid receptor signaling is complex, involving not only the inhibition of adenylyl cyclase but also the activation of mitogen-activated protein kinase (MAPK) pathways and exhibiting biased signaling, where a ligand preferentially activates one pathway over another mdpi.com. Advanced studies should aim to characterize the specific signaling signature of Mead acid ethanolamide at CB1 and CB2 receptors, determining its potential for biased agonism and comparing its signaling cascade (e.g., ERK1/2 activation, β-arrestin recruitment) directly with that of anandamide and other cannabinoids mdpi.com.
| Receptor Target | Known Interaction with Mead Acid Ethanolamide | Downstream Effect |
| CB1 Receptor | Agonist; equipotent to anandamide in binding assays nih.gov. | Inhibition of forskolin-stimulated cAMP accumulation; Inhibition of N-type calcium currents nih.gov. |
| CB2 Receptor | Agonist; equipotent to anandamide in binding assays nih.gov. | Not fully characterized. |
| GPR55 | Currently unknown. | Not applicable. |
| GPR119 | Currently unknown. | Not applicable. |
Exploration of Specific Enzyme Substrate Recognition and Metabolic Fluxes
The lifecycle of Mead acid ethanolamide is governed by the enzymes responsible for its synthesis and degradation. It is efficiently biosynthesized from mead acid in rat and human hippocampal membranes, with the enzymatic machinery showing equal efficacy for mead acid and arachidonic acid as substrates researchgate.netnih.gov. The degradation of NAEs is primarily carried out by two hydrolases: fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) nih.govnih.gov.
A significant gap in current knowledge is the specific substrate affinity and catalytic efficiency of FAAH and NAAA for Mead acid ethanolamide compared to other NAEs like anandamide. Future research should involve detailed enzymatic assays to determine the kinetic parameters (K_m and k_cat) for these interactions. This will clarify whether Mead acid ethanolamide is a preferred substrate for one enzyme over the other, which has important implications for its signaling duration and tissue-specific roles, as FAAH and NAAA have different subcellular localizations and pH optima nih.govnih.gov.
Moreover, understanding the metabolic fluxes through the endocannabinoid pathway is essential. Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions in a biological system vanderbilt.edunih.gov. Applying stable isotope tracers (e.g., ¹³C-labeled oleic acid or ethanolamine) and tracking their incorporation into mead acid, N-acyl-phosphatidylethanolamine (NAPE) precursors, and Mead acid ethanolamide would provide a quantitative understanding of its synthesis and turnover rates under different physiological conditions, such as essential fatty acid deficiency. This approach would illuminate the dynamics of the entire "endocannabinoidome" and how it adapts to metabolic challenges doi.orgmdpi.com.
Development of Targeted Preclinical Models for Pathway-Specific Investigation
Investigating the specific physiological and pathological roles of Mead acid ethanolamide requires preclinical models that can isolate its effects from those of other signaling lipids. The accumulation of its precursor, mead acid, is a hallmark of essential fatty acid deficiency, making diet-induced animal models a relevant starting point wikipedia.org. However, to probe the specific actions of the ethanolamide, more targeted models are needed.
The development and use of genetic knockout models will be invaluable. FAAH knockout mice, for instance, exhibit elevated brain levels of NAEs and have been instrumental in studying the consequences of enhanced endocannabinoid signaling, such as reduced pain sensation and altered neurobehavioral processes nih.govoup.comnih.gov. Utilizing FAAH⁻/⁻ mice, or the more recently developed NAAA⁻/⁻ mice, would allow researchers to study the specific effects of elevated endogenous Mead acid ethanolamide levels, particularly under dietary conditions that promote mead acid synthesis nih.gov.
Furthermore, creating cell-type-specific knockout models for these enzymes could help dissect the tissue-specific roles of Mead acid ethanolamide. For example, a neuron-specific or microglia-specific knockout of FAAH could reveal distinct functions in neurotransmission versus neuroinflammation. These advanced preclinical models are essential for moving beyond correlational studies to establish a causal link between the Mead acid ethanolamide pathway and specific biological outcomes.
| Preclinical Model | Rationale for Use | Potential Research Application |
| Diet-Induced EFA Deficiency | Induces the endogenous production of the precursor, mead acid wikipedia.org. | Study the overall physiological changes when the mead acid pathway is upregulated. |
| FAAH Knockout (FAAH⁻/⁻) Mice | Blocks the primary degradation pathway for NAEs, increasing their endogenous levels oup.com. | Investigate the systemic or CNS-specific effects of chronically elevated Mead acid ethanolamide. |
| NAAA Knockout (NAAA⁻/⁻) Mice | Blocks the lysosomal degradation pathway for NAEs, particularly relevant in immune cells nih.gov. | Examine the role of Mead acid ethanolamide in inflammatory conditions and immune cell function. |
| Cell-Type Specific Knockouts | Allows for dissection of tissue-specific functions. | Determine the role of Mead acid ethanolamide signaling in specific cell populations (e.g., neurons, macrophages). |
Integration of Multi-Omics Data for a Comprehensive Understanding of Mead Acid Ethanolamide Biology
To achieve a holistic view of Mead acid ethanolamide's role in biology, a systems-level approach is necessary. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and lipidomics—offers a powerful strategy to build a comprehensive model of its function nih.govmdpi.com. The concept of "endocannabinoidomics" has been proposed to define the comprehensive investigation of the endocannabinoid system and its related mediators doi.org.
Future research should apply this multi-omics framework specifically to the study of Mead acid ethanolamide. For instance, in a preclinical model of essential fatty acid deficiency, researchers could simultaneously perform:
Lipidomics: To quantify the levels of Mead acid ethanolamide, its precursors (mead acid, NAPEs), and potential downstream metabolites.
Transcriptomics (RNA-seq): To identify changes in gene expression in response to elevated Mead acid ethanolamide levels, revealing which signaling pathways and cellular processes are affected at the transcriptional level.
Proteomics: To measure changes in the abundance and post-translational modification of proteins, including receptors, metabolic enzymes, and downstream signaling components.
By integrating these datasets, researchers can construct detailed network models that connect the presence of Mead acid ethanolamide to specific cellular responses. This approach can help identify novel downstream targets, uncover previously unknown functions, and provide a comprehensive understanding of how this lipid mediator influences cellular homeostasis and contributes to the pathophysiology of disease nih.gov.
Q & A
How can researchers verify the purity and stability of Mead acid ethanolamide in experimental preparations?
Methodological Answer:
- Purity Assessment : Use thin-layer chromatography (TLC) with ≥98% purity as a benchmark, as reported for Mead acid ethanolamide in ethanol solutions .
- Stability Protocols : Store aliquots at -80°C under inert gas (argon/nitrogen) to prevent oxidation. Evaporate ethanol under a gentle inert gas stream to avoid degradation during solvent replacement .
- Validation : Pair TLC with NMR or HPLC-MS for structural confirmation, referencing protocols from analogous ethanolamides like prostaglandin E2 ethanolamide .
What experimental designs are recommended for assessing Mead acid ethanolamide's binding affinity to cannabinoid receptors?
Methodological Answer:
- Radioligand Displacement Assays : Use [³H]-RTX (resiniferatoxin) in competitive binding studies. At 10 µM, Mead acid ethanolamide displaces ~27% of RTX binding in transfected cell membranes, compared to 84% for anandamide .
- Functional Assays : Employ vas deferens tissue models to measure inhibition of electrically evoked contractions, a hallmark of CB1/CB2 agonism .
- Controls : Include PMSF (serine hydrolase inhibitor) to prevent enzymatic degradation during assays, as shown in anandamide studies .
How can LC-MS and GC-MS methodologies be optimized to resolve Mead acid ethanolamide from structural isomers?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase columns with gradient elution (e.g., C18, acetonitrile/water + 0.1% formic acid) to distinguish Mead acid ethanolamide from vaccinoyl or elaidoyl ethanolamides, which co-elute in isocratic conditions .
- Mass Spectral Signatures : Leverage diagnostic fragments (e.g., m/z ratios for Mead acid’s 20-carbon trienoic backbone) and compare with synthetic standards .
- Validation : Cross-reference with GC-MS using derivatization (e.g., silylation) to enhance volatility, though LC-MS is preferred for sensitivity in low-concentration biological samples .
What are the key considerations for studying Mead acid ethanolamide's metabolic pathways in vivo?
Methodological Answer:
- Enzyme Profiling : Investigate cytochrome P450 isoforms (e.g., CYP2B6, CYP2D6) using recombinant enzyme systems. Note polymorphisms affecting metabolite profiles (e.g., 20-HETE-EA vs. 14,15-EET-EA production) .
- Degradation Pathways : Monitor FAAH-mediated hydrolysis and epoxide hydrolase (EH) activity in brain homogenates. Use selective inhibitors (e.g., URB597 for FAAH) to isolate pathways .
- Metabolite Detection : Apply targeted lipidomics with stable isotope-labeled internal standards for quantification .
How does the ethanolamide modification influence Mead acid's pharmacological profile compared to its free acid form?
Methodological Answer:
- Receptor Specificity : The ethanolamide group enhances affinity for CB1/CB2 receptors, as shown in displacement assays (e.g., 27% displacement vs. negligible activity for free Mead acid) .
- Metabolic Stability : Ethanolamides are susceptible to FAAH hydrolysis, whereas free acids undergo β-oxidation. Compare half-lives in FAAH / EH knockout models .
- Functional Studies : Use calcium imaging in dorsal root ganglion neurons to assess non-CB receptor effects, as demonstrated for PGE2 ethanolamide .
What computational models are available to predict Mead acid ethanolamide's interactions with FAAH?
Methodological Answer:
- Ab Initio Calculations : Model electrostatic multipole and dispersion terms to predict binding affinities, validated against the S66 biomolecular dataset .
- Docking Simulations : Use FAAH crystal structures (PDB: 3QJU) to map hydrogen bonding and hydrophobic interactions with Mead acid’s trienoic chain .
- Validation : Correlate computational results with in vitro IC50 values from fluorometric FAAH activity assays .
How can researchers differentiate CB1/CB2-mediated effects from non-canonical signaling pathways of Mead acid ethanolamide?
Methodological Answer:
- Genetic Knockouts : Use CB1/CB2 receptor-deficient mice or siRNA knockdown in cell lines to isolate receptor-dependent vs. -independent effects .
- Pharmacological Blockers : Co-administer antagonists like SR141716A (CB1) and SR144528 (CB2) in functional assays (e.g., vas deferens contraction) .
- Pathway Analysis : Profile downstream signaling (e.g., cAMP, MAPK) in wild-type vs. receptor-null systems, referencing arachidonoyl ethanolamide studies .
What are the challenges in synthesizing Mead acid ethanolamide with high stereochemical purity?
Methodological Answer:
- Synthetic Routes : Adapt methods from coco ethanolamide synthesis: use ZrCl4 catalysis, MEA/FAME molar ratios (3:1), and 80–100°C reaction conditions .
- Purification : Employ flash chromatography with ethyl acetate/hexane gradients to separate (Z,Z,Z)-5,8,11-isomers from undesired stereoisomers .
- Characterization : Confirm stereochemistry via NOESY NMR or chiral HPLC, as applied to (±)5(6)-EET ethanolamide .
How does Mead acid ethanolamide's efficacy compare to other endocannabinoid analogs in inflammation models?
Methodological Answer:
- In Vitro Models : Use LPS-stimulated macrophages to measure cytokine suppression (e.g., TNF-α, IL-6) relative to anandamide or PEA .
- In Vivo Validation : Employ carrageenan-induced paw edema in rodents, comparing ED50 values and duration of action .
- Mechanistic Insight : Assess COX-2/PGE2 pathway modulation, drawing parallels to PGE2 ethanolamide’s EP receptor affinity .
What analytical strategies address discrepancies in quantifying Mead acid ethanolamide across laboratories?
Methodological Answer:
- Standardization : Use certified reference materials (CRMs) from Enzo Life Sciences or Santa Cruz Biotechnology, with lot-specific COAs .
- Inter-Lab Calibration : Participate in ring trials using spiked plasma/brain homogenates to harmonize LC-MS/MS parameters (e.g., ion transitions, collision energies) .
- Data Reporting : Adhere to FAIR principles: document extraction solvents (e.g., ethanol vs. acetonitrile), column types, and MS ionization modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
